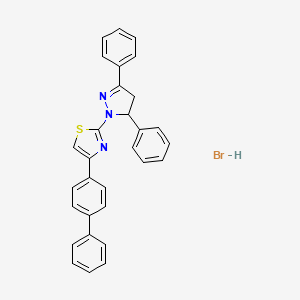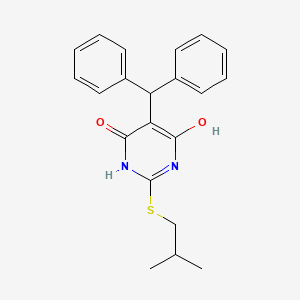![molecular formula C22H13Cl2N3O4 B4972831 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4972831.png)
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as DCNP and is used in various applications due to its unique properties.
科学研究应用
DCNP has been used in various scientific research applications due to its unique properties. One of the most notable applications of DCNP is in the study of protein phosphatases. DCNP has been shown to be a potent inhibitor of protein phosphatases, which are enzymes that play a critical role in cellular signaling pathways. DCNP has also been used in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in various physiological processes.
作用机制
The mechanism of action of DCNP involves the inhibition of protein phosphatases. DCNP binds to the active site of protein phosphatases and prevents them from dephosphorylating their target proteins. This results in the activation of various cellular signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
DCNP has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein phosphatases by DCNP can result in the activation of various cellular signaling pathways, which can lead to changes in gene expression, cell proliferation, and differentiation. DCNP has also been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of using DCNP in lab experiments is its potency as a protein phosphatase inhibitor. DCNP has been shown to be more potent than other commonly used protein phosphatase inhibitors such as okadaic acid and microcystin-LR. However, one of the limitations of using DCNP is its potential toxicity. DCNP has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DCNP. One area of research is the development of more potent and selective protein phosphatase inhibitors based on the structure of DCNP. Another area of research is the study of the physiological effects of DCNP in vivo. DCNP has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Additionally, the potential toxicity of DCNP needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, DCNP is a chemical compound that has been extensively studied in scientific research. Its unique properties make it a valuable tool for the study of protein phosphatases and GPCRs. DCNP has a wide range of biochemical and physiological effects, and its potency as a protein phosphatase inhibitor makes it a valuable tool in lab experiments. However, its potential toxicity needs to be further investigated before it can be used in humans. There are several future directions for research on DCNP, including the development of more potent and selective protein phosphatase inhibitors and the study of its potential as a cancer therapeutic.
合成方法
The synthesis of DCNP involves the reaction between 5,7-dichloro-1,3-benzoxazol-2-amine and 3-nitrophenyl acrylate. This reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is DCNP, which is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
属性
IUPAC Name |
(E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O4/c23-15-11-18(24)21-19(12-15)26-22(31-21)14-4-2-5-16(10-14)25-20(28)8-7-13-3-1-6-17(9-13)27(29)30/h1-12H,(H,25,28)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRXBUALORDYIR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)
![2-bromo-6-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972800.png)

![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4972816.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4972825.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)